4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate
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Overview
Description
The compound “4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a chloropyrimidinyl group, which is a pyrimidine ring (a six-membered ring with two nitrogen atoms) substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a chloropyrimidinyl group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The chloropyrimidinyl group is a planar aromatic ring, which can participate in pi-stacking interactions .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis of new chemical compounds with potential antimicrobial activities. For instance, the synthesis of new pyridothienopyrimidines and pyridothienotriazines demonstrated in vitro antimicrobial activities, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, studies on the synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material showed promising antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer and Anti-inflammatory Agents
The development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represents another significant application. These compounds showed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and inhibition of 5-lipoxygenase, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Optical and Electronic Applications
The study of thiopyrimidine derivatives for their nonlinear optical (NLO) properties has also been an area of interest. A comparative analysis between DFT/TDDFT and experimental study on thiopyrimidine derivatives revealed their considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl acetate is the G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound this compound acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound this compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include enhanced insulin secretion and increased GLP-1 levels, which contribute to the regulation of blood glucose levels .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the pyrrolidine ring .
Result of Action
The action of this compound results in a dose-dependent reduction in glucose levels . This is achieved through the stimulation of insulin and GLP-1 secretion, which play crucial roles in the regulation of blood glucose levels .
Properties
IUPAC Name |
[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-11(22)24-14-4-2-12(3-5-14)16(23)21-7-6-15(10-21)25-17-19-8-13(18)9-20-17/h2-5,8-9,15H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVQMVUVMOGPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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